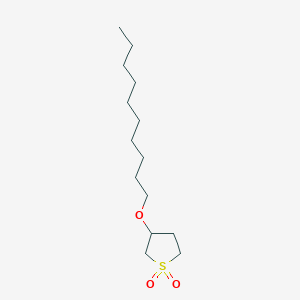
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DTD or decyloxythiophene dioxide and is widely used in the field of organic electronics and optoelectronics.
Aplicaciones Científicas De Investigación
DTD has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic semiconductors and optoelectronic materials. DTD has been used to develop high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic memory devices.
Mecanismo De Acción
The mechanism of action of DTD is not fully understood. However, it is believed that DTD acts as an electron acceptor due to its high electron affinity. This property makes it an ideal candidate for use in organic semiconductors and optoelectronic materials.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of DTD. However, studies have shown that DTD is non-toxic and has low cytotoxicity. This makes it a safe compound to use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTD has several advantages that make it an ideal compound for use in lab experiments. It is easy to synthesize, has a high purity, and is non-toxic. However, DTD has some limitations, such as its poor solubility in common organic solvents. This makes it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DTD. One area of research is the development of new synthetic methods to improve the yield and purity of the product. Another area of research is the application of DTD in the development of new organic semiconductors and optoelectronic materials. Additionally, research can be conducted on the use of DTD in the development of new organic memory devices and OLEDs.
Conclusion
In conclusion, DTD is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. DTD has a wide range of applications in scientific research, including the development of organic semiconductors and optoelectronic materials. Although there is limited research on the biochemical and physiological effects of DTD, it is a safe compound to use in scientific research. Future research on DTD should focus on the development of new synthetic methods and the application of DTD in the development of new organic electronic materials.
Métodos De Síntesis
The synthesis of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method of DTD has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Propiedades
Número CAS |
18760-44-6 |
|---|---|
Nombre del producto |
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide |
Fórmula molecular |
C14H28O3S |
Peso molecular |
276.44 g/mol |
Nombre IUPAC |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
Clave InChI |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
SMILES canónico |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Otros números CAS |
18760-44-6 |
Descripción física |
Liquid |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



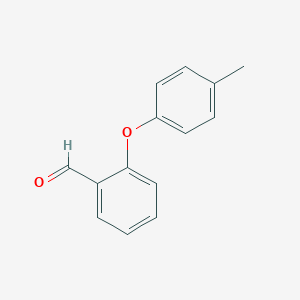
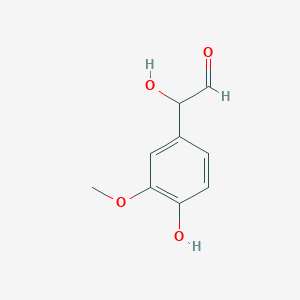
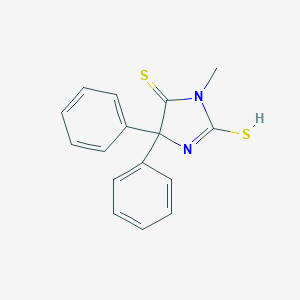
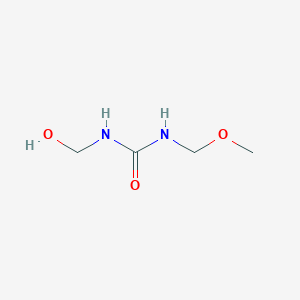
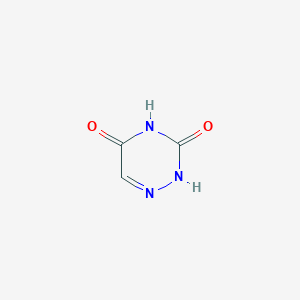
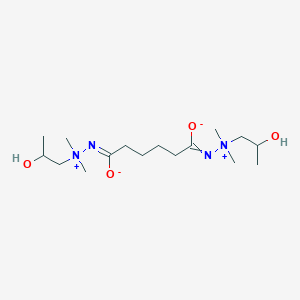
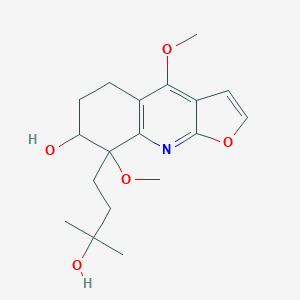
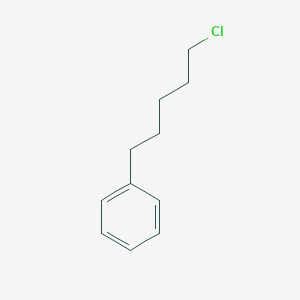
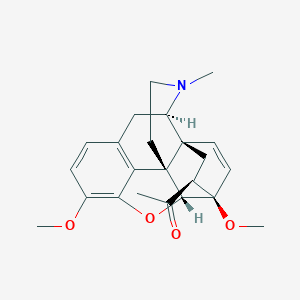
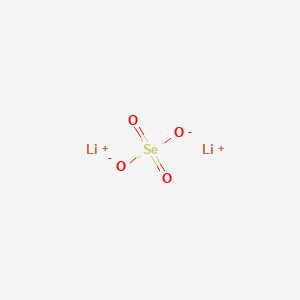
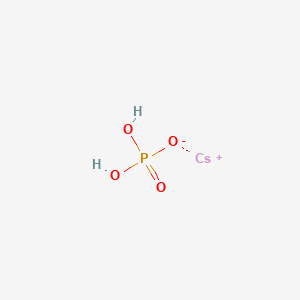
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
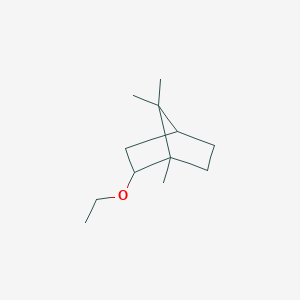
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)